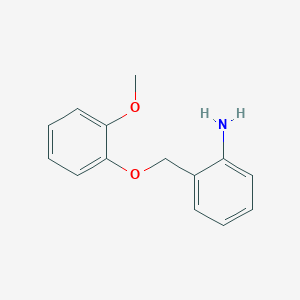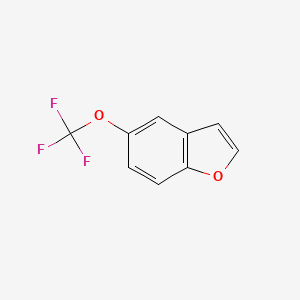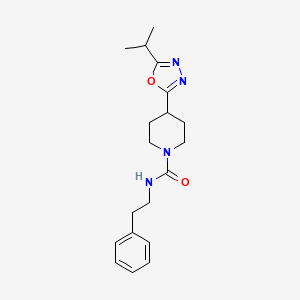
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide” seems to be a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The isopropyl group attached to the oxadiazole ring suggests that this compound might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound likely involves a piperidine ring attached to an oxadiazole ring via a carbon atom . The oxadiazole ring also has an isopropyl group attached to it .Wissenschaftliche Forschungsanwendungen
Oxadiazole Compounds in Drug Development
The 1,3,4-oxadiazole core, an integral part of the chemical structure of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide, is noted for its significant pharmacological potential across a broad spectrum of applications. This heterocyclic compound is a key player in the development of new drugs due to its diverse biological activities. The oxadiazole ring is valued for its role as a bioisostere for carboxylic acids, carboxamides, and esters, which enables it to serve as a structural subunit in the creation of efficacious and less toxic medicinal agents. The pharmacological activities associated with 1,3,4-oxadiazole containing compounds include antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. The oxadiazole core's ability to undergo ring opening reactions, leading to new analogues with potential pharmacological applications, further underscores its importance in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).
Broad Therapeutic Applications
Research into 1,3,4-oxadiazole derivatives has illustrated the compound's efficacy across a range of therapeutic areas. These compounds demonstrate significant binding affinity with various enzymes and receptors in biological systems, eliciting a wide array of bioactivities. This heterocyclic ring's peculiar structural feature facilitates effective binding through numerous weak interactions, leading to a broad therapeutic potential. 1,3,4-oxadiazole-based derivatives are extensively explored for their application in treating diseases like cancer, bacterial infections, tuberculosis, inflammation, neuropathic conditions, hypertension, allergies, parasitic infections, obesity, and viral diseases. The systematic review of current developments in 1,3,4-oxadiazole-based compounds showcases their enormous value in medicinal chemistry, providing a foundation for the rational design of more active and less toxic medicinal agents (Verma et al., 2019).
Contribution to Antimicrobial Resistance
With the global rise in antimicrobial resistance, the search for new compounds that can overcome this challenge is critical. 1,3,4-oxadiazole derivatives have emerged as promising candidates due to their varied antimicrobial activity, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The activity of these compounds often surpasses that of known antibiotics, making them highly promising as new drugs. This review underscores the potential of 1,3,4-oxadiazole derivatives to serve as a foundation for the development of novel antimicrobial agents, highlighting their importance in addressing the urgent need for new therapeutic strategies against resistant microbial strains (Glomb & Świątek, 2021).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14(2)17-21-22-18(25-17)16-9-12-23(13-10-16)19(24)20-11-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOUISPNKFSUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)
![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)
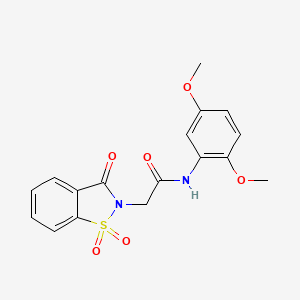
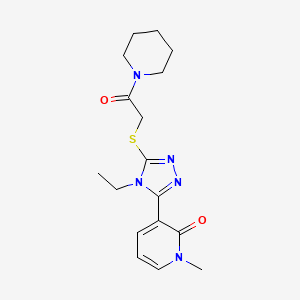

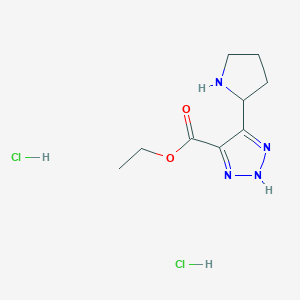
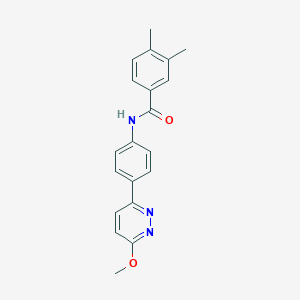
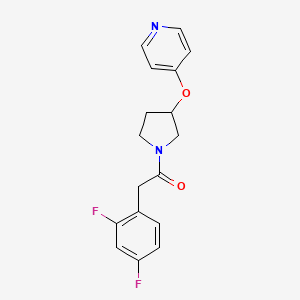
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)
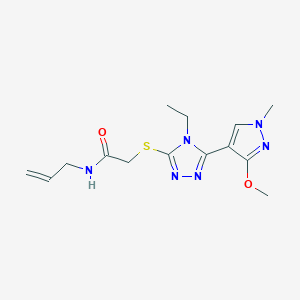
![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)
